Dehydroaglaiastatin

cytotoxicity hepatocellular carcinoma natural product screening

Dehydroaglaiastatin is the most potent rocaglamide derivative against HepG2 cells, with an IC50 of 0.69 µM—outperforming rocaglaol (7.37 µM) and 8b-O-5-oxohexylrocaglaol (4.77 µM) in standardized SRB assays. Its unique pyrrolo[1,2-a]pyrimidin-5-one moiety introduces heteroatomic interactions absent in simpler analogs, enabling structure-activity studies. Procure as a validated reference standard (HPLC purity ≥98%) for dereplication of Aglaia species and liver cancer screening. BUY based on direct comparative evidence, not class extrapolation.

Molecular Formula C31H28N2O6
Molecular Weight 524.6 g/mol
Cat. No. B179284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydroaglaiastatin
SynonymsDehydroaglaiastatin
Molecular FormulaC31H28N2O6
Molecular Weight524.6 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C23C(C4=C(C2(C5=C(O3)C=C(C=C5OC)OC)O)N=C6CCCN6C4=O)C7=CC=CC=C7
InChIInChI=1S/C31H28N2O6/c1-36-20-13-11-19(12-14-20)31-26(18-8-5-4-6-9-18)25-28(32-24-10-7-15-33(24)29(25)34)30(31,35)27-22(38-3)16-21(37-2)17-23(27)39-31/h4-6,8-9,11-14,16-17,26,35H,7,10,15H2,1-3H3/t26-,30+,31+/m1/s1
InChIKeyYCIPQJTZJGUXND-JZRGNDHQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Dehydroaglaiastatin: Procurement-Oriented Chemical Identity and Classification


Dehydroaglaiastatin (CAS 155595-93-0, molecular formula C31H28N2O6, molecular weight 524.6 g/mol) is a cyclopenta[b]benzofuran alkaloid belonging to the rocaglamide (flavagline) class of natural products [1]. This compound is isolated from Aglaia species, primarily from the herbs of Aglaia odorata Lour., and has been structurally characterized using 1D and 2D NMR spectroscopic methods [2]. Unlike many rocaglamide-class compounds that exist as isolated natural products with limited procurement availability, dehydroaglaiastatin is commercially accessible as a research-grade reference standard with HPLC-verified purity ≥98% [3].

Dehydroaglaiastatin: Why In-Class Rocaglamide Substitution Is Not Supported by Evidence


Within the rocaglamide (flavagline) class, structural variations—including the presence of a fused pyrimidone ring system, oxidation state at C-8b, and the pattern of methoxy and hydroxyl substitutions—generate substantial differences in cytotoxic potency that preclude simple analog substitution [1]. While rocaglaol and various rocaglamide derivatives share a common cyclopenta[b]benzofuran core, the incorporation of a pyrrolo[1,2-a]pyrimidin-5-one moiety in dehydroaglaiastatin introduces additional heteroatomic interactions and conformational constraints not present in simpler rocaglamide analogs . These structural distinctions translate to quantifiable potency differences exceeding one order of magnitude in head-to-head comparative assays, meaning that procurement decisions based solely on class membership without reference to compound-specific IC50 values risk selecting a substantially less active material [1].

Dehydroaglaiastatin: Head-to-Head Quantitative Differentiation Versus Rocaglamide Analogs


Dehydroaglaiastatin Exhibits 6.9-Fold Greater Cytotoxicity Than Rocaglaol Against HepG2 Hepatocellular Carcinoma Cells

In a direct comparative study evaluating three rocaglamide derivatives isolated and characterized from the same source material, dehydroaglaiastatin demonstrated substantially higher cytotoxic activity against HepG2 human liver cancer cells than the structurally simpler analog rocaglaol [1]. The study employed identical isolation, structural verification, and assay conditions for all three compounds, enabling valid potency comparisons.

cytotoxicity hepatocellular carcinoma natural product screening

Dehydroaglaiastatin Demonstrates Sub-Micromolar Potency Versus Other Known Rocaglamide Derivatives from Aglaia Species

Among all rocaglamide derivatives isolated from Aglaia elaeagnoidea and Aglaia odorata in the Ngo et al. (2022) study, dehydroaglaiastatin was the most potent compound tested against HepG2 cells [1]. Its IC50 of 0.69 µM falls within a potency range that places it among the more active natural rocaglamides, though cross-study comparisons with other rocaglaol derivatives reported elsewhere (e.g., Li et al. 2022 reporting IC50 values from 0.013 to 5.82 µM across multiple cell lines) indicate that dehydroaglaiastatin occupies an intermediate potency tier within the broader flavagline class [2].

structure-activity relationship Aglaia natural products cancer cell cytotoxicity

Dehydroaglaiastatin Structural Uniqueness: Fused Pyrimidone Ring System Distinguishes It from Simpler Rocaglamide Analogs

Dehydroaglaiastatin contains a pyrrolo[1,2-a]pyrimidin-5-one moiety fused to the cyclopenta[b]benzofuran core, a structural feature absent in simpler rocaglamide derivatives such as rocaglaol, desmethylrocaglamide, and rocaglamide [1]. This additional heterocyclic ring introduces a nitrogen-rich fused system that distinguishes dehydroaglaiastatin from the broader rocaglamide series and confers distinct physicochemical properties including higher molecular complexity (1050.0 versus ~800–900 for simpler rocaglamides) and increased topological polar surface area (89.8 Ų) [2].

molecular structure chemotype differentiation chemical procurement specification

Dehydroaglaiastatin Exhibits Moderate Cytotoxic Activity Against NIH/3T3 Murine Fibroblast Cells

Beyond its activity against HepG2 hepatocellular carcinoma cells, dehydroaglaiastatin has been evaluated for growth inhibition of mouse NIH/3T3 fibroblast cells, yielding an IC50 value of 7.6 ng/mL . This translates to approximately 14.5 nM based on the compound's molecular weight (524.6 g/mol), indicating nanomolar-range activity against this non-cancerous fibroblast line. In the absence of a direct comparator in the same assay system, this data point provides a baseline activity measurement useful for selectivity assessments and toxicity profiling.

cytotoxicity profiling cell line panel selectivity assessment

Dehydroaglaiastatin: Evidence-Based Research and Procurement Application Scenarios


Hepatocellular Carcinoma Natural Product Screening and SAR Studies

Investigators screening Aglaia-derived natural products against liver cancer models should prioritize dehydroaglaiastatin based on its demonstrated sub-micromolar IC50 of 0.69 µM against HepG2 cells in the SRB assay [1]. This potency, established under standardized conditions with direct comparators (rocaglaol: 7.37 µM; 8b-O-5-oxohexylrocaglaol: 4.77 µM), makes dehydroaglaiastatin the most potent rocaglamide derivative identified in the Ngo et al. study panel. Procurement of this compound for HepG2-focused screening programs is supported by direct comparative evidence rather than extrapolation from other cell lines or compound classes [1].

Analytical Reference Standard for Rocaglamide-Class Natural Product Identification

Laboratories requiring a validated reference standard for identifying and quantifying dehydroaglaiastatin in plant extracts or natural product libraries should procure commercially available material with HPLC-verified purity ≥98% [2]. The compound's well-characterized structure, confirmed by 1D and 2D NMR spectroscopic data [1], and the availability of predicted 1H and 13C NMR spectra [3] support its use as an authentic reference for dereplication studies and phytochemical investigations of Aglaia species including A. elaeagnoidea, A. odorata, and A. formosana .

Chemotype-Specific Structure-Activity Relationship (SAR) Studies of Pyrimidone-Containing Flavaglines

Research programs focused on the pharmacological implications of the pyrrolo[1,2-a]pyrimidin-5-one moiety in flavagline natural products require dehydroaglaiastatin as the prototypical representative of this distinct chemotype . Unlike simpler rocaglamides containing only oxygen-based substitution (e.g., rocaglaol) or single-nitrogen amide functionality (e.g., rocaglamide), dehydroaglaiastatin's fused pyrimidone ring introduces an additional heteroatomic interaction surface and altered electronic properties . Procurement of dehydroaglaiastatin enables direct comparison with nitrogen-deficient analogs to elucidate the contribution of this structural feature to biological activity profiles.

Translation Initiation Inhibitor Studies in the Context of Rocaglamide Pharmacology

Investigators exploring translation initiation inhibition as an anticancer strategy may consider dehydroaglaiastatin within the broader context of rocaglamide-class eIF4A inhibitors. While direct evidence confirming dehydroaglaiastatin's mechanism as an eIF4A helicase inhibitor is not currently available in the published literature, the well-documented translation inhibition activity of structurally related compounds including aglaiastatin and oxo-aglaiastatin [4] suggests that procurement of dehydroaglaiastatin may be warranted for mechanism-of-action studies aimed at determining whether the pyrimidone-containing rocaglamide subclass shares this pharmacological target. Investigators should note that this application scenario relies on class-level inference rather than compound-specific mechanistic data.

Technical Documentation Hub

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